Cas no 2227839-02-1 ((2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol)

(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a tetrahydrobenzothiophene core. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its stereogenic center and heterocyclic structure. The presence of both amino and hydroxyl functional groups enables its use as a versatile building block for the preparation of biologically active molecules or chiral ligands. Its rigid, partially saturated benzothiophene scaffold may enhance binding affinity in target interactions. The (S)-configuration ensures enantioselectivity in synthetic applications. This compound is typically handled under inert conditions due to the reactivity of the primary amine and alcohol moieties. Suitable for research applications requiring structurally constrained chiral intermediates.
(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol structure
2227839-02-1 structure
Product name:(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
CAS No:2227839-02-1
MF:C10H15NOS
Molecular Weight:197.297201395035
CID:5943302
PubChem ID:96759293

(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
    • EN300-1736287
    • 2227839-02-1
    • インチ: 1S/C10H15NOS/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h5,8,12H,1-4,6,11H2/t8-/m0/s1
    • InChIKey: APIWCDYRBHKIQZ-QMMMGPOBSA-N
    • SMILES: S1C([C@H](CO)N)=CC2=C1CCCC2

計算された属性

  • 精确分子量: 197.08743528g/mol
  • 同位素质量: 197.08743528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.5Ų
  • XLogP3: 1.1

(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1736287-5.0g
(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
2227839-02-1
5g
$5635.0 2023-05-26
Enamine
EN300-1736287-2.5g
(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
2227839-02-1
2.5g
$3809.0 2023-09-20
Enamine
EN300-1736287-10g
(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
2227839-02-1
10g
$8357.0 2023-09-20
Enamine
EN300-1736287-0.25g
(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
2227839-02-1
0.25g
$1789.0 2023-09-20
Enamine
EN300-1736287-0.5g
(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
2227839-02-1
0.5g
$1866.0 2023-09-20
Enamine
EN300-1736287-5g
(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
2227839-02-1
5g
$5635.0 2023-09-20
Enamine
EN300-1736287-1.0g
(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
2227839-02-1
1g
$1944.0 2023-05-26
Enamine
EN300-1736287-10.0g
(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
2227839-02-1
10g
$8357.0 2023-05-26
Enamine
EN300-1736287-0.05g
(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
2227839-02-1
0.05g
$1632.0 2023-09-20
Enamine
EN300-1736287-0.1g
(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
2227839-02-1
0.1g
$1711.0 2023-09-20

(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol 関連文献

(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-olに関する追加情報

Introduction to (2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol (CAS No. 2227839-02-1)

(2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol (CAS No. 2227839-02-1) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amino alcohols and is characterized by its chiral center and the presence of a tetrahydrobenzothiophene moiety. The combination of these features makes it a valuable candidate for various pharmaceutical and chemical research endeavors.

The tetrahydrobenzothiophene ring system in (2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol is particularly noteworthy due to its aromatic and heterocyclic nature. This ring system has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the amino and hydroxyl groups further enhances the compound's reactivity and solubility, making it suitable for a variety of chemical reactions and biological assays.

Recent studies have highlighted the potential of (2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that (2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol could be a promising lead compound for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, (2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol has also shown potential in neurodegenerative disease research. A study conducted at the University of California found that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings open up new avenues for the development of drugs targeting neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.

The chiral nature of (2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol is another critical aspect that contributes to its biological activity. Chiral compounds often exhibit enantioselective pharmacological effects, meaning that one enantiomer may be more active or have different properties compared to its mirror image. This property is crucial in drug development as it allows for the optimization of therapeutic efficacy while minimizing side effects.

The synthesis of (2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol has been extensively studied in the literature. One common approach involves the asymmetric hydrogenation of a prochiral substrate followed by selective functional group transformations. For example, a recent paper in *Organic Letters* described a highly efficient method for synthesizing this compound using a palladium-catalyzed asymmetric hydrogenation reaction. This method not only provides high enantiomeric purity but also offers excellent yields and scalability.

The physicochemical properties of (2S)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-y l)ethan - 1 - ol strong > are also important considerations in its application. The compound is generally stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods. Its solubility profile can be modulated by adjusting pH or using co-solvents, which is beneficial for formulation development.

In conclusion, (S) - ₂ - amino - ₂ - (₄ , ₅ , ₆ , ₇ - tetrahydro - ₁ - benzothiophen - ₂ - yl ) ethan - ₁ - ol strong > (CAS No . ₂₂₂₇₈₃₉ - ₀₂ - ₁ ) represents a promising molecule with diverse biological activities and potential therapeutic applications . Its unique structural features , including the chiral center , tetrahydrobenzothiophene ring system , amino group , and hydroxyl group , make it an attractive candidate for further research and development . Ongoing studies continue to explore its full potential in various fields , from inflammation to neurodegeneration . p > article > response >

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